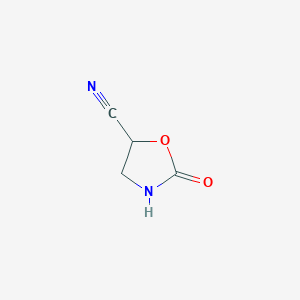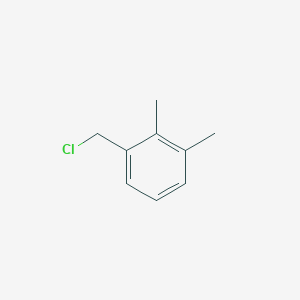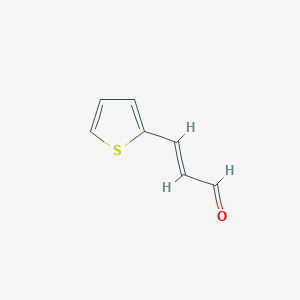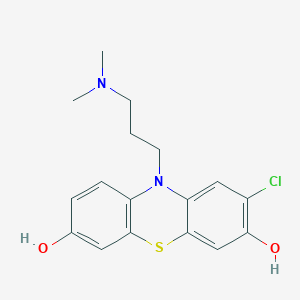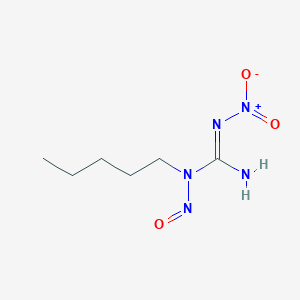
2-Nitro-1-nitroso-1-pentylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitro-1-nitroso-1-pentylguanidine (NOC-18) is a chemical compound that has been extensively used in scientific research. It is a nitric oxide (NO) donor that releases NO in a controlled manner, making it a valuable tool for investigating the physiological and biochemical effects of NO. NOC-18 has been used in a variety of research fields, including cardiovascular biology, neuroscience, and cancer research.
作用機序
2-Nitro-1-nitroso-1-pentylguanidine releases NO in a controlled manner, making it a valuable tool for investigating the physiological and biochemical effects of NO. NO is a signaling molecule that plays a critical role in many physiological processes, including vasodilation, neurotransmission, and immune response. This compound releases NO by undergoing a chemical reaction that involves the transfer of a nitroso group to a nucleophile, such as a thiol group on a protein.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cardiovascular biology, this compound has been shown to induce vasodilation, inhibit platelet aggregation, and improve endothelial function. In neuroscience research, this compound has been shown to modulate synaptic plasticity, enhance neurotransmitter release, and provide neuroprotection. In cancer research, this compound has been shown to inhibit tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of using 2-Nitro-1-nitroso-1-pentylguanidine in lab experiments is its ability to release NO in a controlled manner. This allows researchers to investigate the effects of NO on specific physiological processes without the confounding effects of other signaling molecules. Additionally, this compound is relatively stable and easy to handle, making it a valuable tool for many research applications.
One limitation of using this compound in lab experiments is its potential to react with other nucleophiles in the cell, leading to the formation of unwanted nitrosamines and nitrosoamines. Additionally, this compound may not accurately reflect the physiological effects of endogenous NO, which is produced in a more complex and regulated manner.
将来の方向性
There are many future directions for research using 2-Nitro-1-nitroso-1-pentylguanidine. One area of research is investigating the role of NO in cancer immunotherapy. NO has been shown to play a critical role in the immune response to cancer, and this compound may be a valuable tool for investigating this process. Additionally, this compound may be used to investigate the role of NO in other physiological processes, such as inflammation and oxidative stress. Finally, this compound may be used to develop new therapies for cardiovascular disease, neurodegenerative diseases, and cancer.
合成法
2-Nitro-1-nitroso-1-pentylguanidine can be synthesized by reacting pentylamine with nitrous acid and nitric oxide. The reaction produces this compound as the main product, along with other nitrosamines and nitrosoamines. The purity of this compound can be improved by recrystallization and chromatography techniques.
科学的研究の応用
2-Nitro-1-nitroso-1-pentylguanidine has been used in a variety of scientific research applications. It has been used to investigate the role of NO in cardiovascular biology, including vasodilation, platelet aggregation, and endothelial function. This compound has also been used in neuroscience research to investigate the role of NO in synaptic plasticity, neurotransmitter release, and neuroprotection. Additionally, this compound has been used in cancer research to investigate the role of NO in tumor growth and metastasis.
特性
| 13010-10-1 | |
分子式 |
C6H13N5O3 |
分子量 |
203.2 g/mol |
IUPAC名 |
2-nitro-1-nitroso-1-pentylguanidine |
InChI |
InChI=1S/C6H13N5O3/c1-2-3-4-5-10(9-12)6(7)8-11(13)14/h2-5H2,1H3,(H2,7,8) |
InChIキー |
OKMNBMCHWAWZBL-UHFFFAOYSA-N |
異性体SMILES |
CCCCCN(/C(=N/[N+](=O)[O-])/N)N=O |
SMILES |
CCCCCN(C(=N[N+](=O)[O-])N)N=O |
正規SMILES |
CCCCCN(C(=N[N+](=O)[O-])N)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)




